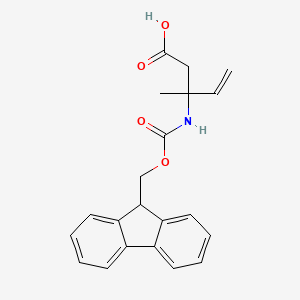

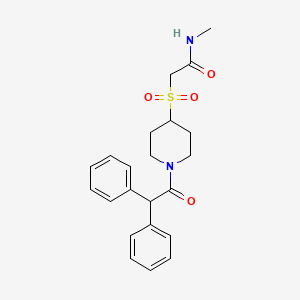

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C13H11FN4 and its molecular weight is 242.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorogenic Labeling Reagent for Neurotransmitters

- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a fluorogenic labeling reagent in the analysis of amino acid neurotransmitters. It enables high-speed online microdialysis-capillary electrophoresis assays. This compound allows more common lasers to be used for excitation and facilitates efficient separation of amino acids such as glutamate and GABA (Klinker & Bowser, 2007).

Imaging Probes for Alzheimer's Disease

- Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for Aβ(1-42) aggregates and are promising for PET imaging (Cui et al., 2012).

Antitumor Properties of Fluorinated Benzothiazoles

- A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showed potent cytotoxicity in vitro against certain human breast cell lines. These compounds are under consideration for pharmaceutical development due to their antitumor specificity (Hutchinson et al., 2001).

Fluorochrome for Sensing Picric Acid

- A novel fluorochrome combining quinoline and benzimidazole has been developed for highly sensitive and selective sensing of picric acid. This compound demonstrates rapid response and good environmental compatibility, making it useful for real water sample analysis (Jiang et al., 2019).

Polymerisation Catalysts

- Compounds like N-(1H-benzimidazol-2-ylmethyl)aniline and its derivatives have been used to form complexes with ZnII and CuII carboxylates. These complexes catalyze the ring-opening polymerization of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh et al., 2014).

Novel Antipsychotic Agents

- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. These compounds represent a new class of potential antipsychotic agents (Wise et al., 1987).

Fluorogenic Chemosensors

- Anthracene- and pyrene-bearing imidazoles have been designed as efficient chemosensors for Al3+ ion detection. These probes demonstrated high selectivity and sensitivity, proving useful for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).

Peptide Synthesis

- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) has been used as a coupling reagent in solid phase peptide synthesis. It is effective in forming active esters suitable for couplings in mixed aqueous/organic media (Knorr et al., 1989).

Biotransformation of Benzotriazoles

- The biodegradation of benzotriazoles like 1H-benzotriazole in activated sludge was studied. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, indicating a range of biological degradation mechanisms (Huntscha et al., 2014).

Synthesis of Methylenebisanilines

- Methylenebisanilines and methylenebis(N,N-dialkylaniline)s were synthesized using 1-hydroxymethylbenzotriazole. This method allows for the efficient preparation of both symmetrical and unsymmetrical members of these compounds (Katritzky et al., 1990).

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTJSEXNEQUVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)

![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)